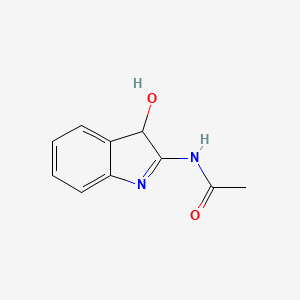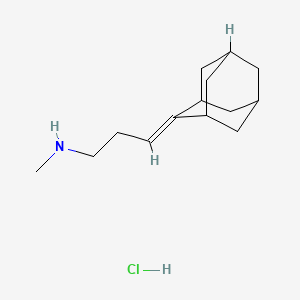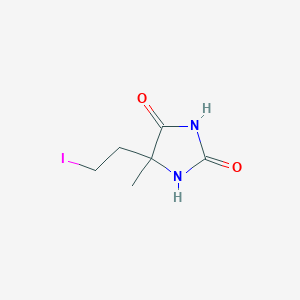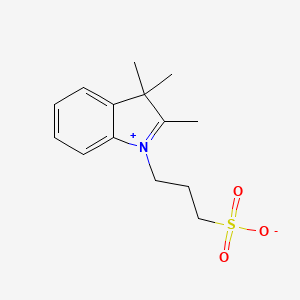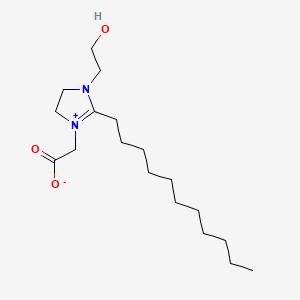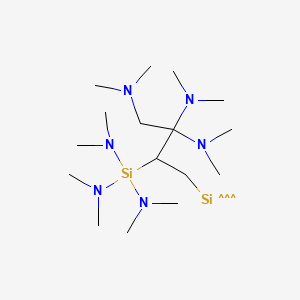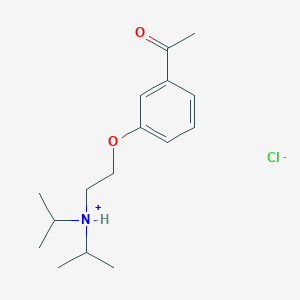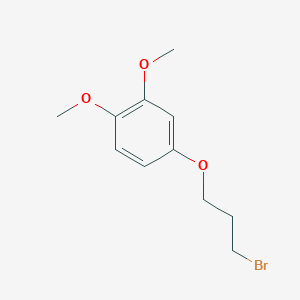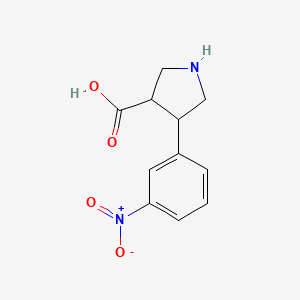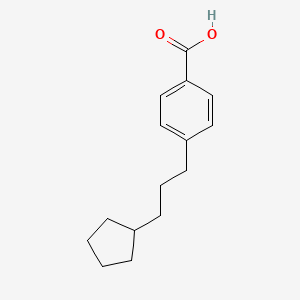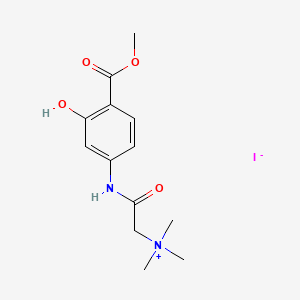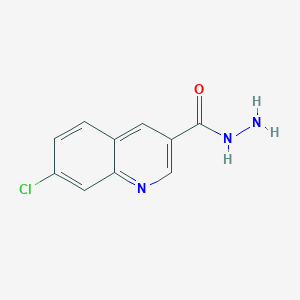
7-Chloroquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloroquinoline-3-carbohydrazide is a chemical compound belonging to the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of this compound typically begins with 7-chloroquinoline.
Hydrazide Formation: The carboxylic acid group on the quinoline ring is converted to a carbohydrazide group through a reaction with hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 100-150°C) to ensure complete conversion.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often includes the use of continuous flow reactors and automated systems to maintain precise reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
科学的研究の応用
7-Chloroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its antibacterial and antifungal properties.
Medicine: It is investigated for potential therapeutic uses, including anticancer and anti-inflammatory activities.
Industry: It is used in the production of dyes and pigments.
作用機序
The mechanism by which 7-Chloroquinoline-3-carbohydrazide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The exact pathways can vary depending on the specific application, but generally, it involves binding to the active site of the target molecule, leading to inhibition or activation of biological processes.
類似化合物との比較
2-Chloroquinoline-3-carbaldehyde
7-Chloroquinoline-3-carboxylate
7-Chloroquinoline
Uniqueness: 7-Chloroquinoline-3-carbohydrazide is unique due to its carbohydrazide group, which imparts different chemical reactivity and biological activity compared to other quinoline derivatives. This group enhances its potential for forming hydrogen bonds, which can be crucial for biological interactions.
特性
分子式 |
C10H8ClN3O |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
7-chloroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8ClN3O/c11-8-2-1-6-3-7(10(15)14-12)5-13-9(6)4-8/h1-5H,12H2,(H,14,15) |
InChIキー |
IHUXSOZRBCPDMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


